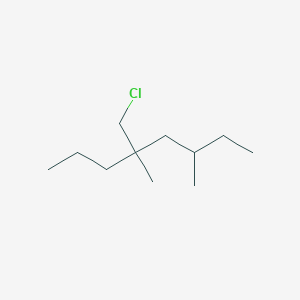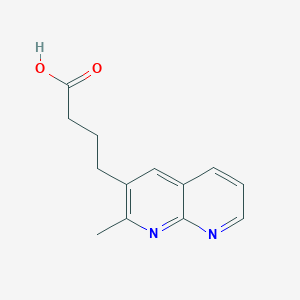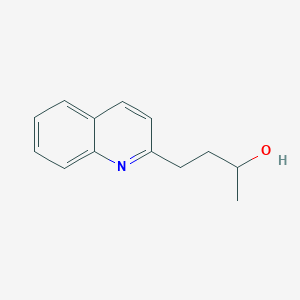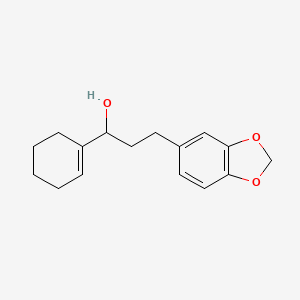
Tert-butyl 3-(1-cyanoethyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(1-cyanoethyl)azetidine-1-carboxylate, also known by its systematic name 3-(cyanomethylene)azetidine-1-carboxylic acid tert-butyl ester, is a chemical compound with the molecular formula C9H17NO2S. It is a white to light yellow solid, and its melting point ranges from 68.0°C to 73.0°C . This compound belongs to the class of azetidine derivatives.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of tert-butyl 3-(1-cyanoethyl)azetidine-1-carboxylate involves the reaction of appropriate starting materials. One common synthetic route is the reaction between tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate and a cyanomethylating agent (such as acetonitrile). The reaction proceeds under suitable conditions to yield the desired product.
Industrial Production Methods: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes. Optimization and scale-up would be necessary for industrial production.
Analyse Chemischer Reaktionen
Tert-butyl 3-(1-cyanoethyl)azetidine-1-carboxylate can participate in various chemical reactions:
Substitution Reactions: It may undergo nucleophilic substitution reactions at the cyanoethyl group.
Reduction Reactions: Reduction of the cyano group could yield the corresponding amine.
Other Transformations: Further functionalization or derivatization can occur.
Cyanomethylation: Acetonitrile (CHCN) is commonly used as the cyanomethylating agent.
Reduction: Various reducing agents (e.g., lithium aluminum hydride, sodium borohydride) can reduce the cyano group.
Major Products: The major products depend on the specific reaction conditions. Reduction of the cyano group would yield the corresponding amine derivative.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It could serve as a building block for drug development.
Chemical Biology: Researchers may explore its interactions with biological targets.
Materials Science: Its unique structure may find applications in materials design.
Wirkmechanismus
The exact mechanism of action remains an area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Vergleich Mit ähnlichen Verbindungen
Remember that this compound’s potential lies in its versatility and applications across various scientific domains
Eigenschaften
Molekularformel |
C11H18N2O2 |
|---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
tert-butyl 3-(1-cyanoethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-8(5-12)9-6-13(7-9)10(14)15-11(2,3)4/h8-9H,6-7H2,1-4H3 |
InChI-Schlüssel |
UTZROFZBLJHFTB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#N)C1CN(C1)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Methylethyl)phenyl]morpholine](/img/structure/B13524326.png)


![2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13524339.png)
![4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13524345.png)
![3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride](/img/structure/B13524353.png)

![1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13524359.png)
![3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperazin-1-yl)propanoicacid](/img/structure/B13524365.png)




![[4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol](/img/structure/B13524406.png)
